2,4-Diamino-6-azidoquinazoline

DHFR inhibition Antifolate Prokaryotic enzyme

2,4-Diamino-6-azidoquinazoline (also referred to as 2,4‑AZQ) is a heterocyclic small molecule belonging to the 2,4‑diaminoquinazoline class, recognized primarily as a dihydrofolate reductase (DHFR) inhibitor. The compound features a 6‑azido substituent on the quinazoline scaffold (molecular formula C₈H₇N₇, MW 201.19 g mol⁻¹) and was first disclosed in the anticancer drug design literature in 1987.

Molecular Formula C8H7N7
Molecular Weight 201.19 g/mol
CAS No. 113494-57-8
Cat. No. B045894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Diamino-6-azidoquinazoline
CAS113494-57-8
Synonyms2,4-AZQ
2,4-diamino-6-azidoquinazoline
Molecular FormulaC8H7N7
Molecular Weight201.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N=[N+]=[N-])C(=NC(=N2)N)N
InChIInChI=1S/C8H7N7/c9-7-5-3-4(14-15-11)1-2-6(5)12-8(10)13-7/h1-3H,(H4,9,10,12,13)
InChIKeyDGWQDPLZGIMZQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Diamino-6-azidoquinazoline (CAS 113494-57-8) – Core Identity and Procurement Relevance


2,4-Diamino-6-azidoquinazoline (also referred to as 2,4‑AZQ) is a heterocyclic small molecule belonging to the 2,4‑diaminoquinazoline class, recognized primarily as a dihydrofolate reductase (DHFR) inhibitor [1]. The compound features a 6‑azido substituent on the quinazoline scaffold (molecular formula C₈H₇N₇, MW 201.19 g mol⁻¹) and was first disclosed in the anticancer drug design literature in 1987 [2]. Its structural and electronic properties distinguish it from other 6‑substituted quinazolines, making it a sought‑after reference probe in antifolate research and a key synthetic intermediate for photoaffinity tools and downstream functionalized analogues.

Why 2,4-Diamino-6-azidoquinazoline Cannot Be Replaced by Generic 2,4-Diaminoquinazoline Analogues


The simple 2,4‑diaminoquinazoline scaffold is a privileged DHFR‑binding motif, but potency, enzyme specificity, and downstream synthetic utility are profoundly modulated by the nature of the 6‑substituent [1]. Systematic studies have demonstrated that replacing the 6‑azido group with hydrogen, nitro, or amino substituents drastically alters inhibitory activity, photochemical behavior, and hydrogen‑bonding capacity [2]. Consequently, researchers who require the precise electronic and steric profile of the azide — for photoaffinity labeling, activity‑based protein profiling, or as a synthetic handle for chemoselective reduction — cannot substitute the 6‑azido compound with other 2,4‑diaminoquinazolines without compromising experimental outcomes. The quantitative comparisons presented below establish the magnitude of these differences.

Head‑to‑Head Quantitative Differentiation of 2,4‑Diamino‑6‑azidoquinazoline


E. coli DHFR Inhibition: ≥100‑Fold Gain Over the Unsubstituted Analogue

The 6‑azido compound was directly compared with the analogue lacking the azido substituent (2,4‑diaminoquinazoline) in a head‑to‑head E. coli DHFR inhibition assay. The azido‑bearing compound exhibited an I₅₀ value at least 100‑fold lower (i.e., more potent) than the non‑azido comparator, establishing the critical contribution of the azido group to enzyme affinity [1].

DHFR inhibition Antifolate Prokaryotic enzyme

Crystal Structure of the Hydrochloride Salt: Unique Azido Geometry and Hydrogen‑Bonding Network

The X‑ray crystal structure of 2,4‑diamino‑6‑azidoquinazoline hydrochloride (space group P2₁/n, R = 0.049) revealed that the azido substituent is nearly linear, coplanar with the quinazoline ring, and oriented parallel to the C7–C6 bond [1]. This contrasts with non‑linear or out‑of‑plane conformations observed in related 6‑substituted quinazolines, where steric bulk or electronic effects impose different geometries. The heterocycle is protonated at N1 and participates in an extensive hydrogen‑bonding network, features absent in the neutral free base and in many non‑azido analogues.

X-ray crystallography Molecular conformation Hydrogen bonding

Photochemical Reactivity: Triplet Nitrene Formation Common to Azido‑Pyrimidine/Quinazoline Analogues

Under thermolysis and photolysis conditions, 2,4‑diamino‑6‑azidoquinazoline (designated compound 70) and its pyrimidine analogue (compound 36, MZP) both generate reactive triplet nitrene intermediates [1]. This shared photochemical pathway confirms that the planar quinazoline scaffold does not alter the fundamental reactivity of the azide group relative to the pyrimidine series, making the quinazoline variant a suitable structural probe where the pyrimidine core is not tolerated by the biological target.

Photoaffinity labeling Nitrene chemistry Photolysis

Synthetic Versatility: Chemoselective Reduction to 2,4,6‑Triaminoquinazoline

2,4‑Diamino‑6‑azidoquinazoline undergoes smooth chemoselective reduction with sodium dithionite in 2‑ethoxyethanol/nitrobenzene to afford 2,4,6‑triaminoquinazoline in 2 h [1]. In contrast, the 6‑nitro precursor (2,4‑diamino‑6‑nitroquinazoline) requires harsher reduction conditions and may generate by‑products, while the unsubstituted 2,4‑diaminoquinazoline cannot be transformed into the triamino derivative without de novo synthesis.

Synthetic intermediate Reduction 2,4,6‑triaminoquinazoline

High‑Impact Application Scenarios for 2,4‑Diamino‑6‑azidoquinazoline


Prokaryotic DHFR Inhibitor Lead Optimization and Mechanistic Profiling

The ≥100‑fold potency advantage of 2,4‑diamino‑6‑azidoquinazoline over the des‑azido analogue [1] makes it the preferred starting point for structure‑activity relationship (SAR) campaigns targeting Gram‑negative DHFR. Researchers can use the compound to benchmark new inhibitors and to study the contribution of the 6‑position azide to binding energy via site‑directed mutagenesis or isothermal titration calorimetry.

Photoaffinity Labeling Probe for DHFR‑Containing Proteomes

Because 2,4‑diamino‑6‑azidoquinazoline cleanly generates a triplet nitrene upon photolysis [1], it can be employed as a photoaffinity probe to covalently label DHFR in bacterial lysates or live cells. The planar quinazoline core mimics the natural pteridine substrate more closely than pyrimidine‑based probes, potentially improving labeling specificity in complex proteomes.

Mild‑Condition Synthesis of 2,4,6‑Triaminoquinazoline and Downstream Derivatives

The chemoselective reduction of the azido group with sodium dithionite provides a straightforward, mild route to 2,4,6‑triaminoquinazoline [1], a critical intermediate for N9‑functionalized antifolates. This pathway is advantageous when sensitive functional groups elsewhere in the molecule preclude the use of catalytic hydrogenation or other harsh reduction protocols.

Crystallographic Fragment‑Based Drug Design (FBDD)

The high‑resolution X‑ray structure of the hydrochloride salt (R = 0.049) [1] supplies precise geometric parameters for the azido‑quinazoline pharmacophore. This structural information facilitates docking studies and pharmacophore modeling, enabling medicinal chemists to rationally design hybrid inhibitors that retain the favourable azide geometry while optimizing additional binding interactions.

Quote Request

Request a Quote for 2,4-Diamino-6-azidoquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.